molecular formula C9H8BrIO B3124532 2-Bromo-1-(4-iodophenyl)propan-1-one CAS No. 31867-48-8

2-Bromo-1-(4-iodophenyl)propan-1-one

Cat. No.: B3124532
CAS No.: 31867-48-8
M. Wt: 338.97 g/mol
InChI Key: ZVIUWJYHZBDPQF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-iodophenyl)propan-1-one is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by the presence of a bromine atom at the second carbon position, a one-carbon chain (propane), and a ketone group bound to the first carbon. Additionally, it has a phenyl ring with an iodine atom attached at the fourth position. This compound is known for its high reactivity due to the presence of both bromine and iodine atoms in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-iodophenyl)propan-1-one can be synthesized by the reaction of 4-iodoacetophenone with bromine in the presence of an acid catalyst. The resulting product can be purified by recrystallization or column chromatography. The reaction typically involves the following steps:

  • Dissolving 4-iodoacetophenone in a suitable solvent such as chloroform or ethanol.
  • Adding bromine dropwise to the solution while maintaining the reaction mixture at a low temperature.
  • Stirring the reaction mixture for a specified period to ensure complete reaction.
  • Purifying the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reductive Dehalogenation: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: The major products formed are substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

    Reductive Dehalogenation: The major products formed are dehalogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-iodophenyl)propan-1-one involves its reactivity with various nucleophiles and reducing agents. The presence of both bromine and iodine atoms in its structure makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-iodophenyl)propan-1-one is unique due to the presence of both bromine and iodine atoms in its structure, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(4-iodophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIUWJYHZBDPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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